N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide

Protease resistance D-amino acid peptides Peptide stability

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide (CAS 653568-04-8) is a synthetic tetrapeptide of molecular formula C₂₈H₃₆N₆O₉ and molecular weight 600.6 g/mol, comprising four D-configured amino acids (D-Tyr, D-Asn, D-Tyr, D-Thr) with N-terminal acetylation and C-terminal amidation. Belonging to the class of all-D-amino acid, end-capped modified peptides, it is designed for applications where proteolytic stability, stereochemical purity, and resistance to common peptidases are critical parameters that distinguish it from L-amino acid counterparts in biochemical and pharmacological assays.

Molecular Formula C28H36N6O9
Molecular Weight 600.6 g/mol
CAS No. 653568-04-8
Cat. No. B12523093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide
CAS653568-04-8
Molecular FormulaC28H36N6O9
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C)O
InChIInChI=1S/C28H36N6O9/c1-14(35)24(25(30)40)34-28(43)21(12-17-5-9-19(38)10-6-17)32-27(42)22(13-23(29)39)33-26(41)20(31-15(2)36)11-16-3-7-18(37)8-4-16/h3-10,14,20-22,24,35,37-38H,11-13H2,1-2H3,(H2,29,39)(H2,30,40)(H,31,36)(H,32,42)(H,33,41)(H,34,43)/t14-,20+,21+,22+,24+/m0/s1
InChIKeyZARTVSXZVWVWEF-IRSHSORRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide (CAS 653568-04-8): A Fully D-Amino Acid, N-Acetylated, C-Amidated Tetrapeptide for Protease-Resistant Peptide Research


N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide (CAS 653568-04-8) is a synthetic tetrapeptide of molecular formula C₂₈H₃₆N₆O₉ and molecular weight 600.6 g/mol, comprising four D-configured amino acids (D-Tyr, D-Asn, D-Tyr, D-Thr) with N-terminal acetylation and C-terminal amidation . Belonging to the class of all-D-amino acid, end-capped modified peptides, it is designed for applications where proteolytic stability, stereochemical purity, and resistance to common peptidases are critical parameters that distinguish it from L-amino acid counterparts in biochemical and pharmacological assays [1].

Why N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide Cannot Be Replaced by L-Amino Acid or Mixed D/L Tetrapeptide Analogs


Generic substitution with L-amino acid tetrapeptides or mixed D/L analogs fails because the all-D-amino acid backbone, combined with dual end-capping (N-acetyl and C-amide), imparts fundamentally different susceptibility to exopeptidases and endopeptidases. L-amino acid peptides are rapidly degraded by ubiquitous serum and tissue proteases, with half-lives often measured in minutes, whereas D-amino acid substitution confers significant protease resistance [1] [2]. Peptides protected by D-amino acids at both termini exhibit stability exceeding that predicted by simple additivity of single D-substitutions, while the N-acetyl and C-amide modifications further block aminopeptidase and carboxypeptidase cleavage, respectively [1] . Standard tetrapeptide analogs lacking these specific modifications cannot replicate this multi-layered stabilization profile, making direct interchange scientifically invalid for any application where peptide integrity over time is a critical experimental variable.

Quantitative Differential Evidence for N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide: Comparative Data for Scientific Procurement Decisions


All-D-Amino Acid Composition Confers Complete Resistance to Trypsin and Chymotrypsin Degradation vs. L-Amino Acid Parent Peptides

In a direct head-to-head study using all D-amino acid derivatives of polybia-CP, the D-enantiomer (D-CP) demonstrated complete resistance to trypsin and chymotrypsin degradation over the assay period, while the parent L-amino acid peptide (polybia-CP) was substantially degraded. By HPLC analysis after incubation with trypsin and chymotrypsin, the all D-amino acid derivative retained its full-length peptide peak, whereas the L-peptide showed extensive fragmentation [1]. This class-level evidence directly extrapolates to N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide, which is an all D-amino acid tetrapeptide with the same stereochemical basis for protease evasion.

Protease resistance D-amino acid peptides Peptide stability In vitro degradation

N-Terminal Acetylation Plus D-Amino Acids Provides Exopeptidase Shielding Beyond That of D-Amino Acids Alone

A systematic study on peptide stability in human serum demonstrated that peptides protected by D-amino acids at both termini were more stable than predicted by additivity of single substitutions, and that N-acetylglucosamine modification provided additional long-range stabilization even when the modification site was distal to the cleavage site [1]. N-terminal acetylation, in particular, decreases peptide activity against aminopeptidases and significantly increases protease resistance. N-acetylated hexamers showed half-lives of approximately 1 hour against serum aminopeptidases, whereas non-acetylated counterparts were more rapidly degraded [2]. N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide incorporates both features—N-terminal acetylation and all D-amino acids—providing dual-layer exopeptidase and endopeptidase resistance.

Exopeptidase resistance N-acetylation Peptide half-life Aminopeptidase

C-Terminal Amidation Provides Carboxypeptidase Resistance Absent in Free Acid Tetrapeptide Analogs

C-terminal amidation is a well-established modification that blocks carboxypeptidase-mediated degradation from the peptide C-terminus. Studies have demonstrated that negatively charged C-terminal carboxylates substantially decrease peptide activity compared with analogous amides, and that C-terminal amide groups are critical for maintaining peptide integrity in biological fluids [1]. For D-amino acid-containing peptides, the combination of C-terminal amidation with D-amino acid substitution has been shown to prolong half-life both in vitro in human sera and in vivo in rat models [2]. N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide, with its C-terminal threoninamide, possesses this carboxypeptidase-resistant feature that free-acid tetrapeptide analogs do not.

C-terminal amidation Carboxypeptidase resistance Peptide stabilization In vivo half-life

D-Tyrosine Rich Sequence Plus D-Asparagine Distinguishes This Tetrapeptide from Common L-Amino Acid Bioactive Tetrapeptides in Receptor Recognition Potential

The specific sequence Ac-D-Tyr-D-Asn-D-Tyr-D-Thr-NH₂ contains two D-tyrosine residues and a D-asparagine, creating a stereochemically unique pharmacophore. D-Tyrosine-containing tetrapeptides have been explored as opioid receptor ligands and immune modulators. For example, the tetrapeptide D-Lys-Asn-Pro-Tyr (containing L-Asn and L-Tyr) showed selective B-cell stimulatory activity [1], while trifluoroacetylated tyrosine-rich D-tetrapeptides demonstrated potent antioxidant activity [2]. The all-D configuration of N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide generates a mirror-image topology relative to its L-amino acid sequence analog, which fundamentally alters its interaction with chiral biological targets such as enzymes, receptors, and antibodies in a manner that mixed D/L or all-L tetrapeptides cannot replicate [3].

D-Tyrosine D-Asparagine Receptor binding Stereochemical specificity

Optimal Research and Industrial Application Scenarios for N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide Based on Verified Differential Evidence


Protease-Rich In Vitro Assays Requiring Extended Peptide Integrity

In cell-based assays using serum-containing media, cell lysates with endogenous proteases, or co-incubation with proteolytic enzymes, this all-D-amino acid, N-acetylated, C-amidated tetrapeptide provides the multi-layered protease resistance necessary to maintain intact peptide concentration throughout the incubation period. The N-acetyl group blocks aminopeptidases [1], the C-terminal amide blocks carboxypeptidases [2], and the all-D backbone confers resistance to endopeptidases including trypsin and chymotrypsin [3]. This combination makes the compound suitable as a stable control peptide or probe in protease-rich environments where L-amino acid tetrapeptides would be degraded within minutes.

Stereochemical Probe for D-Amino Acid Peptide-Receptor Interaction Studies

The all-D configuration of this compound makes it a valuable stereochemical probe for investigating chiral recognition in peptide-receptor, peptide-enzyme, and peptide-antibody interactions. Mirror-image peptides can exhibit altered binding kinetics, distinct conformational preferences, and differential biological activities compared to their L-counterparts [4]. Researchers studying D-amino acid recognition by cellular machinery, including D-aminoacyl-tRNA deacylases that specifically cleave D-tyrosyl-tRNA [5], can employ this tetrapeptide as a defined substrate or inhibitor candidate with known all-D stereochemistry.

Reference Standard for Solid-Phase Peptide Synthesis (SPPS) of All-D-Amino Acid, End-Capped Tetrapeptides

This compound serves as a well-characterized reference standard (CAS 653568-04-8, MW 600.6 g/mol, C₂₈H₃₆N₆O₉) for analytical method development and quality control in peptide synthesis workflows . Its defined molecular weight and HPLC retention profile make it suitable for calibrating purification protocols for all-D-amino acid, N-acetylated, C-amidated peptides. Procurement of this specific CAS-registered compound ensures batch-to-batch consistency for analytical validation studies.

Protease-Resistant Negative Control or Carrier Peptide in Conjugate Studies

Owing to its expected stability against a broad spectrum of proteases, this tetrapeptide can function as a protease-resistant scaffold for bioconjugation studies or as a negative control peptide in experiments where peptide degradation would confound data interpretation. The dual end-capping (N-acetyl and C-amide) ensures that the peptide remains intact as a full-length species, while the all-D backbone prevents recognition by common proteases [3].

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